molecular formula C25H25N3O8S2 B1665648 Acetic acid, 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazol-1-yl)sulfonyl)phenoxy)- CAS No. 651729-53-2

Acetic acid, 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazol-1-yl)sulfonyl)phenoxy)-

Cat. No. B1665648
M. Wt: 559.6 g/mol
InChI Key: PPCGSVWOZKNPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AGN-201904 is a proton pump inhibitor;  AGN-201904-Z is the sodium salt;  AGN-201904 is an omeprazole prodrug.

Scientific Research Applications

Tautomerism Studies

  • The tautomerism of a related compound, omeprazole, was determined in solution, showing a preference for the 6-methoxy tautomer. This study provides insights into the structural characteristics of related compounds (Claramunt et al., 2004).

Effects on Mucin Biosynthesis

  • The effects of various anti-acid secretory agents, including omeprazole (which has a similar chemical structure), on mucin biosynthesis were studied in rat gastric mucosa, demonstrating their influence beyond just acid secretion inhibition (Ichikawa et al., 1994).

Spectrophotometry Applications

  • The compound's derivatives have been used in spectrophotometry for the simultaneous determination of metal ions, showcasing its potential in analytical chemistry (Ranganath et al., 2015).

Synthesis and Characterization

  • Studies have been conducted on the synthesis of derivatives of this compound, revealing its role as an intermediate in the preparation of chiral proton pump inhibitors (Yang, 2008).

Novel Derivative Synthesis

  • Research has been done on the synthesis of novel indole-benzimidazole derivatives, indicating the versatility of benzimidazole derivatives in chemical synthesis (Wang et al., 2016).

Biocatalytic Applications

  • A biocatalytic method for preparing an enantiopure form of a compound structurally similar to the given chemical was developed, highlighting the application of biocatalysis in pharmaceutical synthesis (Sangar et al., 2018).

Antibacterial Activity

  • The antibacterial effect of certain derivatives of the compound against various bacteria was evaluated, demonstrating potential biomedical applications (Tavman et al., 2009).

properties

CAS RN

651729-53-2

Product Name

Acetic acid, 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazol-1-yl)sulfonyl)phenoxy)-

Molecular Formula

C25H25N3O8S2

Molecular Weight

559.6 g/mol

IUPAC Name

2-[4-[5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-yl]sulfonylphenoxy]acetic acid

InChI

InChI=1S/C25H25N3O8S2/c1-15-12-26-21(16(2)24(15)35-4)14-37(31)25-27-20-11-18(34-3)7-10-22(20)28(25)38(32,33)19-8-5-17(6-9-19)36-13-23(29)30/h5-12H,13-14H2,1-4H3,(H,29,30)

InChI Key

PPCGSVWOZKNPCX-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C4=CC=C(C=C4)OCC(=O)O)C=CC(=C3)OC

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C4=CC=C(C=C4)OCC(=O)O)C=CC(=C3)OC

Appearance

Solid powder

Other CAS RN

651729-53-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AGN 201904
AGN 201904-Z
AGN-201904
AGN-201904-Z
AGN201904
AGN201904-Z

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazol-1-yl)sulfonyl)phenoxy)-
Reactant of Route 2
Reactant of Route 2
Acetic acid, 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazol-1-yl)sulfonyl)phenoxy)-
Reactant of Route 3
Acetic acid, 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazol-1-yl)sulfonyl)phenoxy)-
Reactant of Route 4
Acetic acid, 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazol-1-yl)sulfonyl)phenoxy)-
Reactant of Route 5
Acetic acid, 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazol-1-yl)sulfonyl)phenoxy)-
Reactant of Route 6
Reactant of Route 6
Acetic acid, 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazol-1-yl)sulfonyl)phenoxy)-

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